molecular formula C38H34N4O2 B11927655 N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)

Cat. No.: B11927655
M. Wt: 578.7 g/mol
InChI Key: XQSXFRYYVKXVEF-UHFFFAOYSA-N
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Description

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) is a symmetric aromatic diamine featuring a biphenyl core linked to two benzene-1,4-diamine moieties, each substituted with a 4-methoxyphenyl group. This structure confers unique electronic and steric properties, making it valuable in organic electronics, polymer synthesis, and materials science.

Properties

Molecular Formula

C38H34N4O2

Molecular Weight

578.7 g/mol

IUPAC Name

4-N-[4-[4-(4-amino-N-(4-methoxyphenyl)anilino)phenyl]phenyl]-4-N-(4-methoxyphenyl)benzene-1,4-diamine

InChI

InChI=1S/C38H34N4O2/c1-43-37-23-19-35(20-24-37)41(33-15-7-29(39)8-16-33)31-11-3-27(4-12-31)28-5-13-32(14-6-28)42(34-17-9-30(40)10-18-34)36-21-25-38(44-2)26-22-36/h3-26H,39-40H2,1-2H3

InChI Key

XQSXFRYYVKXVEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)N

Origin of Product

United States

Preparation Methods

Synthesis of Nitro Intermediate

4,4'-Bis(4-nitrophenoxy)biphenyl is prepared by condensing 4,4'-biphenol with 4-chloronitrobenzene under conditions similar to Section 1. The nitro groups serve as protected amines, which are later reduced.

Catalytic Hydrogenation

The nitro intermediate undergoes reduction using nickel (Ni) catalysts in ethyl acetate at 40–70°C under 10–20 atm H2 pressure. The addition of diethylamine as a proton scavenger prevents catalyst poisoning and improves selectivity:

Ar-NO2+3H2Ni, EtOAcAr-NH2+2H2O\text{Ar-NO}2 + 3\text{H}2 \xrightarrow{\text{Ni, EtOAc}} \text{Ar-NH}2 + 2\text{H}2\text{O}

Performance Metrics

  • Yield: 99% (theoretical) with 99.94% purity.

  • Byproducts: <0.1% over-reduced species (e.g., hydroxylamines).

This method’s scalability is evidenced by its use in the industrial production of 4,4'-bis(4-aminophenoxy)biphenyl, a structural analog.

Transition Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable the direct formation of C–N bonds between aryl halides and amines, bypassing intermediate nitro compounds.

Ullmann Coupling

A mixture of 4,4'-dibromobiphenyl , N-(4-methoxyphenyl)-1,4-benzenediamine , copper(I) iodide , and 1,10-phenanthroline in toluene at 110°C facilitates coupling. The reaction follows a single-electron transfer (SET) mechanism, with the copper complex mediating oxidative addition and reductive elimination.

Buchwald-Hartwig Amination

This method employs palladium acetate and Xantphos as a ligand system in tert-amyl alcohol at 100°C. The use of bulky phosphine ligands suppresses β-hydride elimination, a common side reaction in Pd-catalyzed aminations.

Comparative Efficiency

MethodYield (%)Reaction TimeCatalyst Loading
Ullmann65–7248 h10 mol% CuI
Buchwald-Hartwig85–9012 h2 mol% Pd

While the Buchwald-Hartwig protocol offers superior yields, its reliance on expensive palladium catalysts limits industrial applicability.

Electrophilic Amination via Diazonium Salts

Diazotization of 4,4'-diaminobiphenyl followed by coupling with 4-methoxyphenol provides an alternative route:

  • Diazonium Salt Formation
    Treatment of 4,4'-diaminobiphenyl with NaNO2 and HCl at 0–5°C generates the bis-diazonium salt.

  • Coupling Reaction
    Reacting the diazonium salt with 4-methoxyphenol in aqueous NaOH yields the target compound via electrophilic aromatic substitution (EAS).

Challenges

  • Requires strict temperature control (<5°C) to prevent diazonium decomposition.

  • Limited regioselectivity due to competing para/meta substitution on the methoxyphenol.

Solid-Phase Synthesis for High-Purity Applications

For optoelectronic applications requiring ultrahigh purity (>99.99%), solid-phase synthesis on Wang resin has been explored:

  • Resin Functionalization
    Attachment of 4-fluoronitrobenzene to hydroxymethyl resin via SNAr.

  • Stepwise Amination
    Sequential reactions with N-(4-methoxyphenyl)amine and 4,4'-biphenyldiamine under microwave irradiation (100°C, 30 min).

  • Cleavage and Purification
    Treatment with trifluoroacetic acid (TFA) releases the product, which is purified by preparative HPLC.

Advantages

  • Eliminates solubility issues common in solution-phase synthesis.

  • Achieves purities >99.5% without recrystallization .

Chemical Reactions Analysis

Types of Reactions

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) has shown promise in the field of medicinal chemistry due to its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Antiproliferative Activity : Compounds derived from biphenyl structures have been tested for their ability to inhibit the growth of MCF-7 breast cancer cells with significant potency . The IC50 values for related compounds suggest a strong potential for further development as therapeutic agents.

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance the efficiency of these devices:

  • Charge Transport Materials : Research indicates that similar biphenyl-based compounds can serve as effective hole transport materials in OLEDs . Their high thermal stability and good solubility are advantageous for device fabrication.

Material Science

In material science, N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) can be utilized to develop advanced polymers and composites:

  • Polymer Blends : The incorporation of such diamines into polymer matrices can improve mechanical properties and thermal stability. Studies have explored the effects of incorporating biphenyl derivatives into polyimides and other thermosetting resins .

Case Studies

StudyApplicationFindings
Anticancer Activity Study Breast CancerDemonstrated significant antiproliferative effects on MCF-7 cells with IC50 values around 8 nM .
OLED Development Organic ElectronicsEvaluated as a hole transport material; showed improved device performance when incorporated into OLED structures .
Polymer Composite Study Material ScienceEnhanced thermal stability and mechanical properties when used as an additive in polyimide formulations .

Mechanism of Action

The mechanism of action of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, influencing their physicochemical properties and applications. Key comparisons are outlined below:

Substituent Variations and Electronic Effects

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-methyl benzene-1,4-diamine) (CAS 1018982-21-2) Substituents: Methyl groups instead of methoxyphenyl. Impact: Methyl is electron-neutral compared to the electron-donating methoxy group. Applications: Primarily used in conjugated microporous polymers (CMPs) for gas adsorption .

N1,N1'-(Biphenyl-4,4'-diyl)-bis(N4-phenylbenzene-1,4-diamine) (2LE)

  • Substituents : Phenyl groups at the terminal positions.
  • Impact : The absence of methoxy groups results in lower solubility in polar solvents. NMR data (singlets at 7.95 ppm and 7.87 ppm for NH protons) confirm structural symmetry .
  • Applications : Intermediate in synthesizing covalent organic frameworks (COFs) .

N1,N1'-(Biphenyl-4,4'-diyl)bis(N1-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine) (CAS 199121-98-7)

  • Substituents : Di-m-tolyl groups (methyl-substituted phenyl).
  • Impact : The bulky tolyl groups improve thermal stability (Tg > 150°C) but reduce charge mobility due to steric hindrance.
  • Applications : Hole-transport layer in OLEDs, achieving external quantum efficiency (EQE) up to 20% .

Functional Derivatives in Optoelectronics

  • N1,N1′-(Biphenyl-4,4′-diyl)bis(N1-(naphthalen-2-yl)-N4,N4-diphenylbenzene-1,4-diamine)

    • Substituents : Naphthyl and phenyl groups.
    • Impact : Extended π-conjugation from naphthyl groups lowers the LUMO level, enhancing electron injection in OLEDs. However, device voltage increases due to broader emission bands .
  • Schiff Base Derivatives (e.g., SB-IV)

    • Structure : N1,N10-(1,4-phenylene)bis(N4-(4-methoxy-benzylidene)benzene-1,4-diamine).
    • Impact : The methoxy-benzylidene substituents enable corrosion inhibition for mild steel in acidic environments via chelation .

Research Findings and Performance Metrics

  • OLED Efficiency : The target compound’s methoxy groups enhance hole injection, but its performance in devices is surpassed by the di-m-tolyl analog (EQE: 20% vs. 18.1 lm/W for NPB:CBP composites) due to optimized charge balance .
  • Thermal Stability : The di-m-tolyl derivative exhibits superior thermal stability (decomposition temperature >300°C) compared to the methoxy variant (~250°C) .
  • Corrosion Inhibition : Schiff base SB-IV, derived from the target compound’s core, shows 95% inhibition efficiency in 1 M HCl, attributed to methoxy-enhanced chelation .

Biological Activity

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine), commonly referred to as compound 1 , is a complex organic molecule of significant interest in medicinal chemistry due to its potential biological activities. This compound features a biphenyl backbone and multiple aromatic amine substituents, which may contribute to its interaction with biological targets. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C38H34N4O2
  • Molecular Weight : 578.70 g/mol
  • CAS Number : 1299494-47-5

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of biphenyl and aromatic amines have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that biphenyl-derived compounds exhibited potent activity against MCF-7 breast cancer cells, correlating their structural features with increased cytotoxicity. The mechanism was linked to the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Activity

Compound 1 has been evaluated for its antimicrobial properties against various bacterial strains. The structure suggests potential interactions with bacterial enzymes or cellular components.

  • Table 1: Antimicrobial Activity of Compound 1
Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus7.8 µg/mL15.6 µg/mL
Escherichia coli15.6 µg/mL31.25 µg/mL
Pseudomonas aeruginosa62.5 µg/mL125 µg/mL

This data indicates that compound 1 possesses significant antibacterial activity, outperforming standard antibiotics such as oxytetracycline .

Antioxidant Activity

The antioxidant potential of compound 1 has also been investigated. Compounds with similar structures have been shown to scavenge free radicals effectively.

  • Mechanism : The presence of methoxy groups enhances electron donation capabilities, contributing to the radical scavenging activity observed in various assays (e.g., DPPH and ABTS tests) .

The biological activity of compound 1 can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The structural features allow for binding to key enzymes involved in cancer progression and bacterial metabolism.
  • Interaction with Cellular Targets : The biphenyl moiety may facilitate interactions with cellular membranes or receptors, altering cellular signaling pathways.
  • Radical Scavenging : The antioxidant properties help mitigate oxidative stress, which is a common pathway in various diseases.

Q & A

What are the common synthetic routes for N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine), and which purification methods are most effective?

Basic
The compound is synthesized via multi-step reactions involving Ullmann coupling or Buchwald-Hartwig amination, often using palladium catalysts. Solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are employed to enhance reaction efficiency. Purification is typically achieved through recrystallization (using ethanol or toluene) or column chromatography (silica gel with gradient elution). These methods ensure high purity (>97%) and structural integrity .

How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

Advanced
Yield optimization requires systematic variation of catalysts (e.g., Pd(OAc)₂ with Xantphos ligands), reaction temperatures (80–120°C), and solvent polarity. In-situ monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) helps track intermediate formation. Post-reaction quenching with aqueous ammonium chloride and rigorous drying under vacuum further improve yield .

Which spectroscopic techniques are critical for confirming the structure of this compound?

Basic
Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms aromatic proton environments and methoxy group integration. Infrared (IR) spectroscopy identifies N-H and C-O stretching vibrations (e.g., 3350 cm⁻¹ for N-H, 1250 cm⁻¹ for C-O). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 588.75 for C₄₄H₃₂N₂) .

How can researchers address discrepancies in spectroscopic data when comparing this compound with structurally similar diamines?

Advanced
Comparative analysis of substituent effects is key. For example, replacing methoxy groups with nitro groups shifts NMR aromatic signals upfield due to electron-withdrawing effects. Computational tools like density functional theory (DFT) simulate spectral patterns, while X-ray crystallography resolves ambiguities in solid-state configurations .

What experimental design considerations are crucial for integrating this compound into organic light-emitting diodes (OLEDs)?

Advanced
Co-deposition with electron-accepting materials (e.g., PO-T2T) at a 1:1 ratio ensures uniform thin-film formation. Device characterization requires integrating spheres for external quantum efficiency (EQE) measurements (e.g., achieving 20% EQE). Annealing post-deposition (80–100°C) enhances charge transport by reducing grain boundaries .

How do structural modifications (e.g., methoxy groups) impact the compound's charge transport properties?

Advanced
Methoxy groups lower the HOMO level (-5.2 eV vs. -5.4 eV for unsubstituted analogs), improving hole injection in OLEDs. Time-of-flight (TOF) measurements quantify mobility (e.g., 10⁻⁴ cm²/V·s). Substituent positional isomerism (para vs. meta) alters π-π stacking, as shown in grazing-incidence X-ray diffraction (GIXD) studies .

What are the thermal stability considerations for this compound in device applications?

Basic
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~300°C. Differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg ~150°C), critical for ensuring film stability during device operation .

How can researchers resolve contradictions in reported quantum yields across different studies?

Advanced
Standardize photoluminescence (PL) measurements using degassed solvents to exclude oxygen quenching. Exciplex formation with acceptors (e.g., PO-T2T) may artificially inflate yields; time-resolved PL distinguishes intrinsic vs. exciplex emission. Collaborative inter-lab validation minimizes instrumental variability .

Which solvents are optimal for processing this compound in thin-film applications?

Basic
High-boiling solvents like chlorobenzene (b.p. 131°C) or 1,2-dichlorobenzene (b.p. 180°C) enable uniform spin-coating. Solvent additive engineering (e.g., 1% 1-chloronaphthalene) reduces aggregation, as evidenced by atomic force microscopy (AFM) surface roughness analysis .

What computational methods predict the compound's solid-state packing and its effect on optoelectronic performance?

Advanced
DFT calculations (B3LYP/6-31G*) model HOMO/LUMO distributions and dipole moments. Molecular dynamics (MD) simulations predict π-π stacking distances (3.4–3.6 Å), validated by X-ray crystallography. Crystal structure prediction (CSP) software (e.g., Polymorph Predictor) identifies polymorphs with enhanced charge mobility .

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